molecular formula C10H11NO B1289986 8-Amino-3,4-dihydro-1H-naphthalen-2-one CAS No. 624729-74-4

8-Amino-3,4-dihydro-1H-naphthalen-2-one

Cat. No. B1289986
M. Wt: 161.2 g/mol
InChI Key: JPHCRNPKJNUQDS-UHFFFAOYSA-N
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Description

8-Amino-3,4-dihydro-1H-naphthalen-2-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related naphthalene derivatives, which can offer insights into the chemical behavior and properties of similar compounds. The first paper discusses 8-amino-2-naphthalenesulfonic acid monohydrate, a zwitterionic hydrate of 1,7-Cleve’s acid, which features a sulfonate–aminium group zwitterion and is involved in hydrogen-bonding interactions forming a two-dimensional sheet structure . The second paper describes the synthesis of 1,8-naphthalimides through a palladium-catalyzed aminocarbonylation of 1,8-diiodo-naphthalene, which can yield dicarboxamides and N-substituted imides depending on the amine to substrate ratio .

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and is dependent on the specific substituents and the desired product. The second paper provides a method for synthesizing 1,8-naphthalimides using palladium-catalyzed aminocarbonylation, which is a highly chemoselective reaction. This method demonstrates the versatility of the reaction, as it can tolerate ester functionalities and allows for the introduction of stereogenic centers in the N-substituent .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which can be functionalized with various groups. In the case of the 8-amino-2-naphthalenesulfonic acid monohydrate discussed in the first paper, the structure is stabilized by intermolecular hydrogen-bonding interactions, which contribute to the formation of a two-dimensional sheet structure. This indicates that similar compounds like 8-Amino-3,4-dihydro-1H-naphthalen-2-one may also form stable structures through hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives can be influenced by the functional groups attached to the naphthalene core. The aminocarbonylation reaction described in the second paper is an example of how naphthalene derivatives can be synthesized through selective reactions. The ability to form dicarboxamides and N-substituted imides from 1,8-diiodo-naphthalene suggests that 8-Amino-3,4-dihydro-1H-naphthalen-2-one could also participate in similar reactions, potentially leading to a variety of products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 8-Amino-3,4-dihydro-1H-naphthalen-2-one are not directly discussed in the provided papers, the properties of related compounds can be inferred. The presence of amino groups typically contributes to increased solubility in water and the ability to form hydrogen bonds, which can affect the compound's melting point, boiling point, and overall stability. The zwitterionic nature of the compound discussed in the first paper also suggests that 8-Amino-3,4-dihydro-1H-naphthalen-2-one may have unique solubility characteristics due to the presence of both positive and negative charges within the same molecule .

Scientific Research Applications

Synthetic Applications

  • The compound has been used in the synthesis of spiroheterocyclic compounds, showing potential for diverse chemical reactions and production of various derivatives (Meng et al., 2017).
  • It serves as a precursor for the synthesis of amine and amide derivatives, which have applications in stabilizing mast cells and acting as anti-inflammatory agents (Barlow & Walsh, 2008).

Chemical Sensing and Imaging

  • It has been used to create HDDP Azomethine Dye, acting as a fluorescent chemosensor for the selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
  • Derivatives of the compound have been synthesized for bio-imaging studies and as intermediates for the preparation of new fluorescent bioactive compounds, demonstrating positive solvatochromism (Nicolescu et al., 2020).

Material Science and Catalysis

  • Its derivatives have been used in palladium-catalyzed aminocarbonylation, showing potential in material science and as catalysts in various chemical reactions (Takács et al., 2008).
  • The compound has applications in the synthesis of Schiff base ligands, which are known for their structural features, spectral, magnetic properties, and biological significance (Al-Nama & AL Nidaa, 2019).

properties

IUPAC Name

8-amino-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHCRNPKJNUQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630171
Record name 8-Amino-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-3,4-dihydro-1H-naphthalen-2-one

CAS RN

624729-74-4
Record name 8-Amino-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fulcrum Ketone A6
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Synthesis routes and methods I

Procedure details

To a stirred solution of 7-ethoxy-5,8-dihydronaphthalen-1-ylamine (1.07 g, 5.65 mmol) in tetrahydrofuran (30 mL) was added solution of aqueous 2N HCl (10 mL), and stirred at 40° C. for 1 hour. The mixture was neutralized with addition of sodium bicarbonate, and the product was extracted with ethyl acetate. The organic layer was washed with water, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 8-amino-3,4-dihydro-1H-naphthalen-2-one (0.71 g, 78% yield).
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1.07 g
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30 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of (7-ethoxy-5,8-dihydronaphthalen-1-yl)amine (1.07 g, 5.65 mmol) in tetrahydrofuran (30 mL) was added solution of aqueous 2N HCl (10 mL), and stiired at 40° C. for 1 hour. The mixture was neutralized with addition of sodium bicorbonate, and the product was extracted with ethylacetate. The organic layer was washed with water, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 8-amino-3,4-dihydronaphthalen-2(1H)-one (0.71 g, 78% yield).
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1.07 g
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10 mL
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30 mL
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Synthesis routes and methods III

Procedure details

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